molecular formula C6H10O3S B577301 1-Oxo-1lambda~4~-thiane-4-carboxylic acid CAS No. 13129-22-1

1-Oxo-1lambda~4~-thiane-4-carboxylic acid

Cat. No. B577301
CAS RN: 13129-22-1
M. Wt: 162.203
InChI Key: GMNLDRKSMPFJRH-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~4~-thiane-4-carboxylic acid is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.203. It is also known by its IUPAC name, tetrahydro-2H-thiopyran-4-carboxylic acid 1-oxide .


Molecular Structure Analysis

The InChI code for 1-Oxo-1lambda~4~-thiane-4-carboxylic acid is 1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8) . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving 1-Oxo-1lambda~4~-thiane-4-carboxylic acid are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

1-Oxo-1lambda~4~-thiane-4-carboxylic acid is a powder at room temperature . It has a melting point of 135-138 degrees Celsius . The compound’s density is 1.422 g/cm3 .

Scientific Research Applications

Organic Synthesis

1-oxothiane-4-carboxylic acid plays a pivotal role in organic synthesis. Its structure, containing both a carbonyl group and an oxo group, makes it highly reactive and versatile for synthesizing small molecules. It can participate in substitution, elimination, and coupling reactions, which are fundamental in creating complex organic compounds .

Nanotechnology

In the realm of nanotechnology, 1-oxothiane-4-carboxylic acid is used for surface modification of nanoparticles, such as carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these nanoparticles into polymer nanomaterials, which is crucial for developing advanced materials with improved properties .

Polymer Industry

The carboxylic acid group of 1-oxothiane-4-carboxylic acid is instrumental in the polymer industry. It serves as a monomer, additive, or catalyst in the production of synthetic or natural polymers. Its inclusion in polymer chains can alter the physical properties of the material, such as flexibility, durability, and resistance to chemicals .

Medicine

In medicine, 1-oxothiane-4-carboxylic acid derivatives are explored for their potential therapeutic properties. They can be used to synthesize pharmaceutical drugs, especially those that require a carboxylic acid moiety for their biological activity .

Agriculture

The compound’s derivatives are also significant in agriculture. They can be synthesized into herbicides, pesticides, or fungicides, providing a chemical basis for protecting crops from pests and diseases .

Food Industry

Carboxylic acids, including 1-oxothiane-4-carboxylic acid, are applied in the food industry as preservatives or flavoring agents. Their antimicrobial properties help in extending the shelf life of food products .

Environmental Science

In environmental science, 1-oxothiane-4-carboxylic acid can be used in the synthesis of environmentally friendly chemicals. These chemicals are designed to degrade without leaving harmful residues, thus reducing pollution .

Analytical Chemistry

Lastly, 1-oxothiane-4-carboxylic acid finds applications in analytical chemistry. It can be used as a reagent or a standard in various chemical analyses to determine the presence or quantity of other substances .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

1-oxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLDRKSMPFJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738765
Record name 1-Oxo-1lambda~4~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1lambda~4~-thiane-4-carboxylic acid

CAS RN

13129-22-1, 13129-21-0
Record name 2H-Thiopyran-4-carboxylic acid, tetrahydro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13129-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-1lambda~4~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-1lambda4-thiane-4-carboxylic acid
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